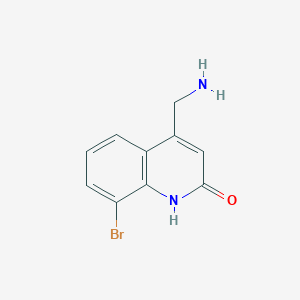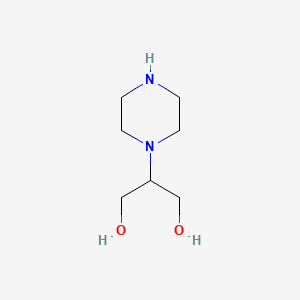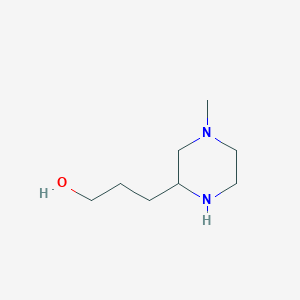
4-(Aminomethyl)-8-bromoquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-8-bromoquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an aminomethyl group and a bromine atom in the quinoline structure makes this compound particularly interesting for research and industrial applications.
准备方法
The synthesis of 4-(Aminomethyl)-8-bromoquinolin-2(1H)-one can be achieved through several routes. One common method involves the bromination of 4-(Aminomethyl)quinolin-2(1H)-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures. Another method involves the use of 4-(Aminomethyl)quinolin-2(1H)-one as a starting material, which is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.
化学反应分析
4-(Aminomethyl)-8-bromoquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline-2,4-dione derivatives.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 4-(Aminomethyl)quinolin-2(1H)-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form biaryl derivatives.
科学研究应用
4-(Aminomethyl)-8-bromoquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 4-(Aminomethyl)-8-bromoquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in malaria parasites. The presence of the bromine atom may enhance the binding affinity and specificity of the compound for its target.
相似化合物的比较
4-(Aminomethyl)-8-bromoquinolin-2(1H)-one can be compared with other quinoline derivatives such as:
4-Aminoquinoline: Known for its antimalarial properties, this compound lacks the bromine atom and has different biological activities.
8-Bromoquinoline: This compound lacks the aminomethyl group and is used in different chemical reactions and applications.
4-(Aminomethyl)quinolin-2(1H)-one: Similar to the target compound but without the bromine atom, it has different reactivity and applications.
The unique combination of the aminomethyl group and the bromine atom in this compound makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
4-(aminomethyl)-8-bromo-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c11-8-3-1-2-7-6(5-12)4-9(14)13-10(7)8/h1-4H,5,12H2,(H,13,14) |
InChI 键 |
ZDCQWYVGMRUBRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)









![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)


